molecular formula C18H17ClN4O5S B11434801 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide

Cat. No.: B11434801
M. Wt: 436.9 g/mol
InChI Key: IZAWRMCLIRRFBK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenoxy group, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized through the reaction of a hydrazide with a carbon disulfide derivative, followed by cyclization.

    Coupling of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction with a suitable furan derivative.

    Final coupling and acylation: The final step involves the coupling of the previously synthesized intermediates and the acylation to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structural features suggest potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Similar in structure but lacks the furan and oxadiazole rings.

    N-(4-chlorophenyl)-2-furancarboxamide: Contains the furan ring but lacks the oxadiazole ring.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but lacks the furan ring.

Uniqueness

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C18H17ClN4O5S/c19-12-3-5-13(6-4-12)27-10-15(24)21-9-17-22-23-18(28-17)29-11-16(25)20-8-14-2-1-7-26-14/h1-7H,8-11H2,(H,20,25)(H,21,24)

InChI Key

IZAWRMCLIRRFBK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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